molecular formula C23H18FNO3 B214724 1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214724
M. Wt: 375.4 g/mol
InChI Key: JARUFHFXMZLTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as FL-30, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which in turn induces apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. This selectivity makes this compound a promising candidate for cancer therapy. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One advantage of 1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its high selectivity for cancer cells, which reduces the risk of off-target effects. Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent. However, one limitation of this compound is its relatively low solubility, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the study of 1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is the development of novel this compound derivatives with improved solubility and potency. Another direction is the investigation of this compound's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, the use of this compound as a tool compound for the study of protein-protein interactions in other biological systems could also be explored.
In conclusion, this compound is a synthetic compound with potential applications in biomedical research, particularly in the study of cancer. Its selectivity for cancer cells and low toxicity make it a promising candidate for the development of novel cancer therapies. Further research is needed to fully explore the potential of this compound and its derivatives in biomedical applications.

Synthesis Methods

1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the reaction of benzylamine, 4-fluorophenylacetic acid, and isatin in the presence of a catalyst. The resulting product is then subjected to reduction and hydrolysis to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has shown potential as a tool compound for the study of protein-protein interactions in cancer cells. Specifically, this compound has been shown to inhibit the interaction between the oncoprotein MDM2 and the tumor suppressor protein p53, leading to the activation of p53-dependent apoptosis in cancer cells. This mechanism of action makes this compound a promising candidate for the development of novel cancer therapies.

properties

Molecular Formula

C23H18FNO3

Molecular Weight

375.4 g/mol

IUPAC Name

1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C23H18FNO3/c24-18-12-10-17(11-13-18)21(26)14-23(28)19-8-4-5-9-20(19)25(22(23)27)15-16-6-2-1-3-7-16/h1-13,28H,14-15H2

InChI Key

JARUFHFXMZLTBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)F)O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)F)O

Origin of Product

United States

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